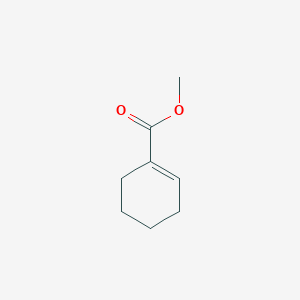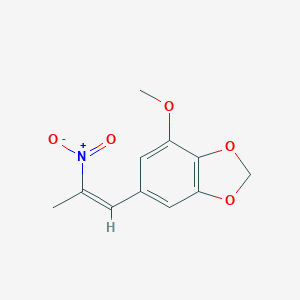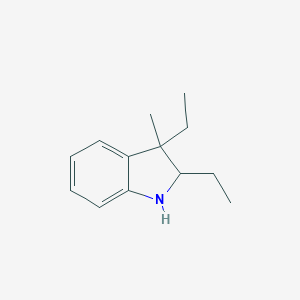
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an anthracenedione core, an amino group, a cyclohexylamino group, and a hydroxyethylthio group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione typically involves multiple steps:
Formation of the Anthracenedione Core: This can be achieved through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination using ammonia or amines.
Cyclohexylamino Group Addition: This step involves the reaction of the intermediate with cyclohexylamine under controlled conditions.
Attachment of the Hydroxyethylthio Group: The final step involves the reaction of the intermediate with 2-mercaptoethanol under basic or acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene or other reduced forms.
Substitution: The amino and hydroxyethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and other derivatives with modified functional groups.
科学研究应用
Chemistry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Catalysts: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of antimicrobial agents.
Enzyme Inhibitors: Functions as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Anticancer Agents: Investigated for its potential use in anticancer therapies due to its ability to interfere with cellular processes.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Electronics: Employed in the production of electronic components due to its conductive properties.
作用机制
The mechanism of action of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The hydroxyethylthio group may enhance its solubility and facilitate its interaction with biological molecules.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the cyclohexylamino and hydroxyethylthio groups.
2-Hydroxyanthraquinone: Contains a hydroxy group but lacks the amino and cyclohexylamino groups.
Anthracene-9,10-dione: The core structure without any substituents.
Uniqueness
The presence of the cyclohexylamino and hydroxyethylthio groups in 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione imparts unique chemical and biological properties, making it distinct from other anthraquinones
属性
CAS 编号 |
17362-05-9 |
|---|---|
分子式 |
C22H24N2O3S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O3S/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2 |
InChI 键 |
CBPYVXPFDNCXPY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
规范 SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
Key on ui other cas no. |
17362-05-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)






![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)





